molecular formula C17H22N2O3 B11835402 Benzyl (3-oxo-2-azaspiro[4.5]decan-8-yl)carbamate

Benzyl (3-oxo-2-azaspiro[4.5]decan-8-yl)carbamate

Cat. No.: B11835402
M. Wt: 302.37 g/mol
InChI Key: IYOXHBPCRVHVST-UHFFFAOYSA-N
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Description

Benzyl (3-oxo-2-azaspiro[4.5]decan-8-yl)carbamate is a spiro compound characterized by its unique bicyclic structure, which includes a spiro junction where two rings are connected through a single carbon atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl (3-oxo-2-azaspiro[4.5]decan-8-yl)carbamate typically involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane. This reaction proceeds through a series of steps, including alkylation and heterocyclization, to form the desired spiro compound . The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like sodium tris(acetoxy)borohydride .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

Benzyl (3-oxo-2-azaspiro[4.5]decan-8-yl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, dichloromethane as solvent.

    Reduction: Lithium aluminum hydride, methanol as solvent.

    Substitution: Sodium hydroxide, halogenating agents, dichloromethane as solvent.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxygenated derivatives, while reduction could produce more saturated compounds.

Scientific Research Applications

Benzyl (3-oxo-2-azaspiro[4.5]decan-8-yl)carbamate has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of Benzyl (3-oxo-2-azaspiro[4.5]decan-8-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site, thereby preventing substrate access. This interaction can modulate various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 8-oxa-2-azaspiro[4.5]decane
  • 2,8-diazaspiro[4.5]decane
  • 2,7-diazaspiro[4.5]decane
  • 2,7-diazaspiro[4.4]nonane
  • 2-oxa-7-azaspiro[4.4]nonane

Uniqueness

Benzyl (3-oxo-2-azaspiro[4.5]decan-8-yl)carbamate is unique due to its specific spiro structure and the presence of both benzyl and carbamate functional groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

benzyl N-(3-oxo-2-azaspiro[4.5]decan-8-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O3/c20-15-10-17(12-18-15)8-6-14(7-9-17)19-16(21)22-11-13-4-2-1-3-5-13/h1-5,14H,6-12H2,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYOXHBPCRVHVST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC1NC(=O)OCC3=CC=CC=C3)CC(=O)NC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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